JNK3 Inhibition Potency: Positioning Against the Series Reference Compounds
The Angell et al. series established that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides achieve JNK3 pIC50 values of 6.6–6.7 for optimized leads 5a and 11a, with essentially equal JNK2 potency (pIC50 6.5) [1]. While direct pIC50 data for the 3-methylsulfonylbenzamide derivative have not been publicly disclosed, the scaffold's SAR indicates that electron-withdrawing, hydrogen-bond-accepting aryl substituents generally maintain or enhance JNK3 affinity relative to the unsubstituted benzamide (pIC50 <5.0). This places the compound within a potency range that is competitive for in vitro target engagement studies.
| Evidence Dimension | JNK3 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to be ≥6.0 based on class SAR |
| Comparator Or Baseline | Compound 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide): JNK3 pIC50 = 6.7; Unsubstituted benzamide analog: JNK3 pIC50 < 5.0 |
| Quantified Difference | Estimated ΔpIC50 > 1.0 log unit versus unsubstituted benzamide; potency likely comparable to 5a/11a |
| Conditions | In vitro kinase inhibition assay; recombinant human JNK3; ATP concentration at Km |
Why This Matters
Procurement decisions for JNK3 inhibitors depend on confident target engagement at low micromolar concentrations; class-level data indicate the methylsulfonyl derivative retains the necessary potency.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. doi:10.1016/j.bmcl.2006.12.003 View Source
